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Compound of Interest

Compound Name: Z-Phenylalaninol

Cat. No.: B126708

Z-Phenylalaninol: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phenylalaninol, systematically known as (S)-2-(Benzyloxycarbonylamino)-3-phenyl-1-
propanol, is a chiral amino alcohol that serves as a versatile building block in synthetic organic
chemistry and drug development. Its structure, incorporating a benzyloxycarbonyl (Z or Cbz)
protecting group on the amine of phenylalaninol, makes it a valuable intermediate in the
synthesis of complex chiral molecules, including peptidomimetics and active pharmaceutical
ingredients. This technical guide provides an in-depth overview of the chemical structure,
properties, synthesis, and applications of Z-Phenylalaninol, with a focus on experimental
details and relevant biological pathways.

Chemical Structure and Properties

Z-Phenylalaninol is the N-protected form of L-phenylalaninol. The benzyloxycarbonyl group
provides stability and allows for selective reactions at other functional groups.

Table 1: Physicochemical Properties of Z-L-Phenylalaninol
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Property Value References

CAS Number 6372-14-1 [11[2][3][4]

Molecular Formula C17H19NO3 [1112][31[4]

Molecular Weight 285.34 g/mol [2][4]

Appearance White to off-white 3]
powder/crystals

Melting Point 90-94 °C [2][3]

Optical Rotation [a]2°/D -30° (c=1 in chloroform) [2]

Soluble in Dichloromethane,

Solubilit
Y Ethyl Acetate, Methanol.

Synthesis and Purification

The most common laboratory synthesis of Z-L-Phenylalaninol involves the protection of the
amino group of L-Phenylalanine with a benzyloxycarbonyl group, followed by the reduction of
the carboxylic acid.

Experimental Protocol: Synthesis of Z-L-Phenylalaninol

1. N-Protection of L-Phenylalanine:

e Materials: L-Phenylalanine, Sodium Carbonate (Na2COs), Benzyl Chloroformate (Cbz-Cl),
Dioxane, Water, Diethyl Ether, Hydrochloric Acid (HCI).

e Procedure:

o Dissolve L-Phenylalanine in a 1 M solution of sodium carbonate in water in a round-bottom
flask equipped with a magnetic stirrer.

o Cool the solution to O °C in an ice bath.

o Slowly add benzyl chloroformate dropwise to the stirred solution while maintaining the
temperature at O °C.
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[e]

Allow the reaction mixture to warm to room temperature and stir overnight.

o

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl
chloroformate.

o

Acidify the aqueous layer with 2 M HCI to precipitate the product, N-Cbz-L-Phenylalanine.

[¢]

Filter the precipitate, wash with cold water, and dry under vacuum.
. Reduction of N-Cbz-L-Phenylalanine to Z-L-Phenylalaninol:

Materials: N-Cbz-L-Phenylalanine, Borane-Tetrahydrofuran complex (BHs-THF) solution (1 M
in THF), Tetrahydrofuran (THF, anhydrous), Methanol, Ethyl Acetate, Saturated Sodium
Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSOa).

Procedure:

o Dissolve N-Cbz-L-Phenylalanine in anhydrous THF in a flame-dried, three-necked round-
bottom flask under an inert atmosphere (e.g., argon or nitrogen).

o Cool the solution to 0 °C in an ice bath.

o Slowly add the 1 M solution of BHs-THF complex dropwise via a syringe or dropping
funnel.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

o Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the
excess borane by the slow, dropwise addition of methanol.

o Remove the solvents under reduced pressure.

o Dissolve the residue in ethyl acetate and wash successively with saturated sodium
bicarbonate solution and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude Z-L-Phenylalaninol.
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Experimental Protocol: Purification of Z-L-
Phenylalaninol

¢ Method: Column Chromatography
o Stationary Phase: Silica gel (60-120 mesh)

o Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate
and gradually increasing to 50%).

e Procedure:

o Prepare a slurry of silica gel in the initial mobile phase composition and pack it into a
chromatography column.

o Dissolve the crude Z-L-Phenylalaninol in a minimal amount of dichloromethane or the
mobile phase.

o Load the sample onto the top of the silica gel column.
o Elute the column with the mobile phase, collecting fractions.
o Monitor the fractions by TLC to identify those containing the pure product.

o Combine the pure fractions and evaporate the solvent under reduced pressure to obtain
pure Z-L-Phenylalaninol as a white solid.

Synthesis of Z-L-Phenylalaninol

N-protection Reduction Column

L-Phenylalanine CheCl NapCos N-Cbz-L-Phenylalanine BH3.THE) | Crude Z-L-Phenylalaninol MM»

Pure Z-L-Phenylalaninol
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Figure 1: General workflow for the synthesis and purification of Z-L-Phenylalaninol.

Applications in Drug Development and Organic
Synthesis

Z-Phenylalaninol is a crucial chiral building block in the synthesis of various pharmaceutical
agents and complex organic molecules.

Chiral Auxiliaries in Asymmetric Synthesis

Phenylalaninol-derived structures are widely used as chiral auxiliaries to control the
stereochemistry of chemical reactions. For instance, they can be converted into
oxazolidinones, which are effective in directing stereoselective aldol reactions.

Experimental Protocol: Asymmetric Aldol Reaction using a Phenylalaninol-derived
Oxazolidinone Auxiliary

» Materials: Phenylalaninol-derived N-acyloxazolidinone, Aldehyde, Di-n-butylboron triflate
(Bu2BOTHY), Triethylamine (EtsN), Anhydrous Dichloromethane (DCM), Workup reagents.

e Procedure:

o Dissolve the N-acyloxazolidinone in anhydrous DCM in a flame-dried flask under an inert
atmosphere.

o Cool the solution to -78 °C.

o Add di-n-butylboron triflate dropwise, followed by the slow addition of triethylamine to form
the boron enolate.

o Stir the mixture at -78 °C for 30 minutes.
o Add the aldehyde dropwise and continue stirring at -78 °C for 2-3 hours.

o Quench the reaction with a suitable buffer (e.g., phosphate buffer) and allow it to warm to
room temperature.
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o Perform an oxidative workup (e.g., with hydrogen peroxide) to cleave the boron
complexes.

o Extract the product with an organic solvent, dry, and purify by column chromatography.

o The chiral auxiliary can often be recovered after cleavage of the aldol adduct.

Bu2BOTHf,
Phenylalaninol-derived EBN Boron Enolate ;
N-acyloxazolidinone Cleavage Chiral B-Hydroxy
Carbonyl Compound
Diastereomerically A
»| Enriched Aldol Adduct A
ARETTEE Cleavage Recovered Chiral
Auxiliary

Click to download full resolution via product page

Figure 2: Logical workflow of an asymmetric aldol reaction using a phenylalaninol-derived chiral
auxiliary.

Precursor in the Synthesis of HIV Protease Inhibitors

Z-L-Phenylalaninol has been utilized as a key starting material in the synthesis of several HIV
protease inhibitors, including Saquinavir. In the synthesis of Saquinavir, a derivative of Z-L-
phenylalaninol serves as a crucial epoxide intermediate.

Biological Activity of Phenylalaninol (Deprotected
Form)

While there is limited direct research on the biological activity of Z-Phenylalaninol, its
deprotected form, L-phenylalaninol, exhibits notable biological effects.

Inhibition of Phenylalanine Transport

Studies have shown that L-phenylalaninol can competitively inhibit the intestinal absorption of
L-phenylalanine.[2] This is significant in the context of phenylketonuria (PKU), a metabolic
disorder characterized by high levels of phenylalanine.
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Experimental Protocol: In-vitro Intestinal Sac Transport Assay
» Method: Everted gut sac technique.

e Procedure:

[e]

Prepare everted sacs from the small intestine of a laboratory animal (e.qg., rat).

o Fill the sacs with a buffer solution containing a known concentration of radiolabeled L-

phenylalanine.

o Incubate the sacs in a buffer solution containing radiolabeled L-phenylalanine and varying
concentrations of L-phenylalaninol (the inhibitor).

o After a specific incubation period, measure the concentration of the radiolabeled L-
phenylalanine inside the sacs.

o Determine the rate of transport and calculate the inhibition constant (Ki) for L-
phenylalaninol.

Modulation of Insulin Signhaling

Recent research has indicated that elevated levels of phenylalanine can impair insulin
signaling, a key factor in the development of type 2 diabetes. Phenylalanine has been shown to
lead to the phenylalanylation of the insulin receptor beta subunit (IRB), inactivating it.[5]
Phenylalaninol, being structurally similar to phenylalanine, has been investigated as a potential
competitive inhibitor of this process, thereby potentially restoring insulin sensitivity.[5]
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Inhibition by Phenylalanine Potential Modulation by Phenylalaninol

High Phenylalanine Phenylalaninol

1
competes, with Phe

(poter:ltial)

I
I
Phenylalanyl-tRNA :
Synthetase (FARS)

catalyzes

Insulin Signaling Pathway

Insulin | 7=~ Phenylalanylation of IR(3

inactivates

Insulin Receptor (IR)

IRS Phosphorylation

PI3K/Akt Pathway

GLUT4 Translocation

Glucose Uptake

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b126708?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 3: Simplified diagram of the insulin signaling pathway and the inhibitory effect of high
phenylalanine levels, with the potential modulatory role of phenylalaninol.

Conclusion

Z-Phenylalaninol is a valuable and versatile chiral building block with significant applications in
organic synthesis and the development of pharmaceuticals. Its synthesis from readily available
L-phenylalanine is well-established, and its utility in controlling stereochemistry is a key feature
for medicinal chemists. While the direct biological activity of Z-Phenylalaninol is not
extensively studied, its deprotected form, L-phenylalaninol, shows interesting properties,
including the inhibition of phenylalanine transport and the potential to modulate insulin signaling
pathways. This technical guide provides a foundation for researchers and drug development
professionals working with this important chiral molecule. Further research into the direct
biological effects of Z-Phenylalaninol and its derivatives may unveil new therapeutic
opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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